2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2
Overview
Description
“2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2” is a molecular scaffold for triazole antifungal medications . It has antifungal activity, particularly toward Candida albicans and Candida parapsilosis .
Molecular Structure Analysis
The molecule has a difluoroacetophenone that is attached to a triazole unit . The empirical formula is C10H7F2N3O .Chemical Reactions Analysis
The ketone moiety in “this compound” allows various modifications via Grignard reaction and aldol reaction .Physical and Chemical Properties Analysis
The compound is a light yellow solid . It has a melting point of 103-107 °C (lit.) . The predicted boiling point is 388.0±52.0 °C, and the predicted density is 1.39±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Antifungal Applications
- Antifungal Activities : Compounds with a difluoro(substituted sulfonyl)methyl moiety, derived from 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2, have shown potent antifungal activities against various fungi such as Candida albicans, C. krusei, A. flavus, and A. fumigatus. These compounds are effective both in vitro and in vivo, offering potential for antifungal drug development (Eto et al., 2001).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Triazole derivatives including those related to this compound have been researched for their corrosion inhibitive performance on mild steel in acidic media. Theoretical studies using Density Functional Theory (DFT) and Monte Carlo simulations reveal that these derivatives effectively inhibit corrosion, making them valuable in materials science and engineering applications (Guo et al., 2014).
Pharmaceutical Synthesis
- Key Intermediate in Drug Synthesis : The compound is utilized as a key intermediate in the synthesis of fluconazole, an antifungal medication. Optimization of its synthesis process has been a subject of study, indicating its significance in pharmaceutical manufacturing (Sheng Chun, 2002).
Molecular Structure Analysis
- Molecular Analysis and Bioactivity : Further research has been conducted on the molecular structure, electronic properties, and bioactivity of various triazole derivatives. These studies encompass quantum chemical calculations and explore the relationship between molecular structure and inhibition efficiency, which has implications in both pharmaceutical and materials science fields (Li et al., 2007).
Method Development in Analytical Chemistry
- Analytical Method Development : The compound has been the focus in the development of analytical methods, such as in the quantitative determination of genotoxic impurities in fluconazole samples. This highlights its role in ensuring drug safety and quality control in pharmaceutical analysis (Devanna & Reddy, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 are fungi, particularly Candida albicans and Candida parapsilosis . These fungi are common pathogens that can cause infections in humans.
Mode of Action
The triazole component of the compound is known to act as a coordinating ligand, binding to various metals and forming coordination complexes . This interaction could potentially disrupt the normal functioning of the fungi, leading to their death.
Result of Action
The result of the compound’s action is the inhibition of fungal growth, particularly of Candida albicans and Candida parapsilosis . This makes it potentially useful as an antifungal agent.
Biochemical Analysis
Biochemical Properties
It is known that this compound is a key component in the synthesis of triazole antifungal medications . These medications interact with various enzymes and proteins, particularly those involved in the synthesis of ergosterol, a key component of fungal cell membranes .
Cellular Effects
The cellular effects of 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 are primarily related to its antifungal activity . It has been shown to be particularly effective against Candida albicans and Candida parapsilosis . The compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole antifungal medications, which this compound is a part of, work by inhibiting the enzyme lanosterol 14α-demethylase . This enzyme is involved in the synthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, these medications disrupt the production of ergosterol, leading to alterations in the fungal cell membrane that result in fungal cell death .
Properties
IUPAC Name |
2,2-dideuterio-1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2/i4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHRPVARHBCFMJ-APZFVMQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)C1=C(C=C(C=C1)F)F)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124197-63-2 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124197-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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